methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride
Description
Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic compound featuring a norbornane framework (bicyclo[2.2.1]heptane) with an amino group at position 2 and a methyl ester at position 1, stabilized as a hydrochloride salt.
The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. For example, methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate (CAS 1252672-38-0) is commercially available at 96% purity (), priced at €217/100mg (), and serves as a building block for bioactive molecules .
Properties
IUPAC Name |
methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-3-2-6(5-9)4-7(9)10;/h6-7H,2-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKULAOCEMSKOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aminobicyclo[221]heptane-1-carboxylate hydrochloride typically involves the reaction of a bicyclic ketone with an amine under specific conditionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Research indicates that methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride exhibits significant biological activity, particularly in modulating enzyme functions and influencing cellular processes. Notably, it has been shown to affect key metabolic enzymes and alter gene expression related to cell cycle regulation.
Key Findings:
- Enzyme Modulation: The compound has been investigated for its ability to modulate various enzyme activities, suggesting potential therapeutic applications in metabolic disorders.
- Gene Expression: Studies have demonstrated that it can influence gene expression patterns, indicating a role in cellular signaling pathways.
Applications in Medicinal Chemistry
This compound has several promising applications in medicinal chemistry:
- Drug Development: Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new therapeutics.
- Research Tool: The compound serves as a valuable tool in biochemical research for studying enzyme mechanisms and cellular responses.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Bicyclic structure with different ring size | Different pharmacological properties |
| Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate | Variation in ring structure | Potentially different biological activity |
| 5-Aminobicyclo[3.1.1]heptan-2-ol hydrochloride | Similar bicyclic framework | Hydroxyl group introduces different reactivity |
| Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate | Bicyclic with carbamate functionality | Enhanced solubility characteristics |
These compounds differ primarily in their ring structures and functional groups, which significantly influence their biological activities and potential applications in research.
Case Studies and Research Insights
Several case studies highlight the practical applications of this compound:
- Enzyme Inhibition Studies: Research focusing on the inhibition of specific metabolic enzymes has shown that this compound can effectively modulate enzyme kinetics, providing insights into its potential use as a therapeutic agent for metabolic diseases.
- Cell Cycle Regulation: Investigations into gene expression changes induced by the compound have revealed its capacity to influence cell cycle progression, suggesting applications in cancer research where modulation of cell proliferation is critical.
- Therapeutic Applications: Preliminary studies indicate that derivatives of this compound may serve as lead compounds in drug development targeting neurological disorders due to their ability to cross the blood-brain barrier effectively.
Mechanism of Action
The mechanism of action of methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Positional Isomers in the Bicyclo[2.2.1]heptane Framework
The position of the amino group significantly impacts physicochemical and biological properties:
Key Findings :
- Steric Effects: The 4-amino isomer () allows for easier functionalization due to reduced steric hindrance compared to the 2-amino derivative.
- Reactivity: The 2-amino group in the target compound may exhibit unique reactivity in coupling reactions, as seen in related morpholino- and piperazine-substituted analogs (e.g., compound 13a in ).
Bicyclo Framework Variations
Variations in the bicyclic skeleton influence ring strain, solubility, and biological interactions:
Key Findings :
- Ring Strain : Bicyclo[2.2.1]heptane derivatives exhibit moderate strain, balancing reactivity and stability, whereas [2.1.1]hexane analogs are highly strained .
- Bioavailability : The [2.2.2]octane framework (e.g., quinuclidine derivatives) is often preferred for CNS-targeting drugs due to improved blood-brain barrier penetration .
Functional Group Modifications
Substituents and protecting groups alter synthetic utility and application:
Key Findings :
Biological Activity
Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique bicyclo[2.2.1]heptane scaffold, which is known for its diverse applications in drug discovery and development. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.
Structural Overview
This compound has the following structural characteristics:
- Molecular Formula : CHNO
- SMILES : COC(=O)C1(CC2CCC1CC2)N
- InChIKey : PZFBPHZNOCSAAB-UHFFFAOYSA-N
This compound's bicyclic structure contributes to its biological activity, as it can interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to the bicyclo[2.2.1]heptane structure. For example, a study on tetraheterocyclic compounds demonstrated notable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468, indicating that similar structures may exhibit comparable effects .
Case Study: Antiproliferative Activity
A series of compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing that certain derivatives exhibited significant inhibition of cell proliferation:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 17 | MCF-7 | 5.4 |
| Compound 18 | MDA-MB-468 | 3.9 |
| Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate | MCF-7 | TBD |
The mechanism of action for compounds containing the bicyclo[2.2.1]heptane scaffold often involves interaction with key enzymes or receptors involved in cancer progression, such as topoisomerase I (TOPO I). Molecular docking simulations have shown that these compounds can bind effectively to active sites on these targets, disrupting their function and leading to increased apoptosis in cancer cells .
Neuroprotective Effects
In addition to anticancer activity, some studies have suggested that bicyclic compounds can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or by acting as neuroprotective agents against oxidative stress .
Synthesis and Derivatives
The synthesis of this compound has been achieved via various methods, including asymmetric catalysis and cycloaddition reactions, which allow for the introduction of functional groups that can enhance biological activity .
Synthesis Overview
A recent study outlined a method for synthesizing bicyclo[2.2.1]heptane derivatives using organocatalysis:
| Reaction Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (%) |
|---|---|---|---|
| Formal [4 + 2] Cycloaddition | 84 | 3.5/1 | 97 |
This method demonstrates the versatility of synthesizing derivatives with potential biological activity.
Q & A
Q. What synthetic routes are reported for methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride, and how are yields optimized?
The synthesis of bicyclo[2.2.1]heptane derivatives often involves multi-step reactions, including cyclization, functional group modifications, and salt formation. For example, similar compounds like methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate are synthesized via esterification of the carboxylic acid precursor, followed by amination and hydrochloride salt formation . Low yields (e.g., 12% in some cases) may arise from steric hindrance in the bicyclic framework or side reactions during cyclization. Optimization strategies include:
Q. How is the structural identity of this compound confirmed experimentally?
Key characterization methods include:
- 1H/13C NMR : To confirm bicyclic geometry, ester/amine functional groups, and stereochemistry. For example, methyl ester protons appear as singlets near δ 3.6–3.7 ppm, while amine protons resonate at δ 1.5–2.5 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 189.7 for C10H20ClN) verify molecular weight .
- Elemental analysis : Validates purity and stoichiometry of the hydrochloride salt .
Advanced Research Questions
Q. What challenges arise in resolving stereoisomers of this bicyclic compound, and how are they addressed?
The rigid bicyclo[2.2.1]heptane skeleton creates distinct stereochemical environments. For example, exo vs. endo amine positioning can significantly impact biological activity. Resolution methods include:
- Chiral HPLC : Used to separate enantiomers of structurally related 7-azanorbornane derivatives, employing polysaccharide-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases .
- X-ray crystallography : Determines absolute configuration, especially when NMR alone cannot resolve diastereomers .
Q. How can researchers reconcile contradictory solubility or stability data in different solvents?
Discrepancies in solubility (e.g., aqueous vs. organic solvents) often stem from the compound’s zwitterionic nature (amine hydrochloride + ester). Methodological considerations:
- pH adjustment : Protonation of the amine group enhances aqueous solubility (pH < 4), while neutral pH may precipitate the free base .
- Stability testing : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% humidity). Hydrolysis of the ester group is a common degradation pathway .
Q. What strategies mitigate low bioactivity in preclinical studies?
Poor bioavailability may result from high polarity or rigid structure. Solutions include:
- Prodrug design : Replace the methyl ester with lipophilic groups (e.g., tert-butyl esters) to enhance membrane permeability .
- Structural analogs : Introduce substituents (e.g., morpholinoethyl or piperazinyl groups) to improve target engagement, as seen in related bicycloheptane derivatives .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in NMR or HPLC data?
Variability often arises from residual solvents or incomplete salt formation. Mitigation steps:
Q. What analytical methods validate the absence of genotoxic impurities?
Residual alkylating agents (e.g., methyl chloride from synthesis) require stringent control:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
